molecular formula C18H19N5O3S B2734277 N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide CAS No. 2309586-69-2

N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide

Cat. No.: B2734277
CAS No.: 2309586-69-2
M. Wt: 385.44
InChI Key: SZIUBXOFBYZRCT-UHFFFAOYSA-N
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Description

N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and a sulfamoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. These intermediates are then coupled using a sulfamoylation reaction. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reagent addition is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide stands out due to its unique combination of a pyrazole ring, a pyridine ring, and a sulfamoyl group. This structure provides it with distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-13(24)21-14-6-8-16(9-7-14)27(25,26)20-12-15-11-18(22-23(15)2)17-5-3-4-10-19-17/h3-11,20H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIUBXOFBYZRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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